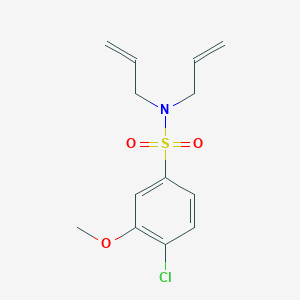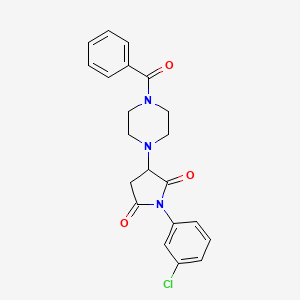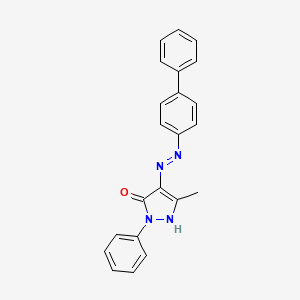
2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione: is a complex organic compound characterized by its molecular formula C32H24N2O8 . This compound belongs to the class of benzoxazines, which are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxyphenylamine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as Lewis acids can improve the yield and selectivity of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoxazine ring can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroxylamines or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Typical reagents include halogens (e.g., Br2, Cl2) and strong bases (e.g., NaOH, KOH).
Major Products Formed
Oxidation: : Quinone derivatives, which are important in dye and pigment synthesis.
Reduction: : Hydroxylamines and amines, which are useful intermediates in pharmaceuticals.
Substitution: : Halogenated derivatives and alkylated products, which have applications in material science and organic synthesis.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a precursor for the synthesis of various benzoxazine derivatives, which are used in the development of new materials with unique properties.
Biology: : The compound and its derivatives can be used as probes in biological studies to understand cellular processes and interactions.
Industry: : Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which 2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
相似化合物的比较
2,2'-bis(3,5-dimethoxyphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione: is unique due to its structural complexity and the presence of multiple functional groups. Similar compounds include:
Benzoxazines: : These compounds share the benzoxazine ring structure but may differ in the substituents attached to the ring.
Quinones: : Derivatives of quinones can be structurally similar but lack the benzoxazine ring.
属性
IUPAC Name |
2-(3,5-dimethoxyphenyl)-6-[2-(3,5-dimethoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O8/c1-37-21-9-19(10-22(15-21)38-2)29-33-27-7-5-17(13-25(27)31(35)41-29)18-6-8-28-26(14-18)32(36)42-30(34-28)20-11-23(39-3)16-24(12-20)40-4/h5-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJZYAKGCAPJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC(=CC(=C6)OC)OC)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B5077816.png)
![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5077822.png)
![1-(4-chlorophenyl)-5-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]tetrazole](/img/structure/B5077828.png)

![17-(3-Bromo-4-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5077849.png)
![N-(4-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5077860.png)
![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5077869.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5077874.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-methylthiourea](/img/structure/B5077905.png)
![4-(3-acetylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5077907.png)
![ethyl 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5077912.png)

![4-(4-ethoxyphenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5077920.png)
